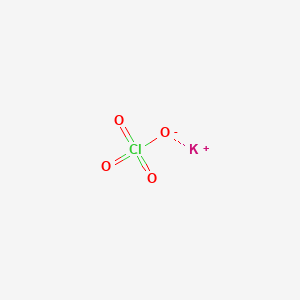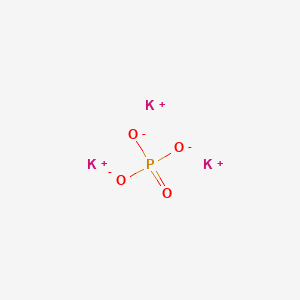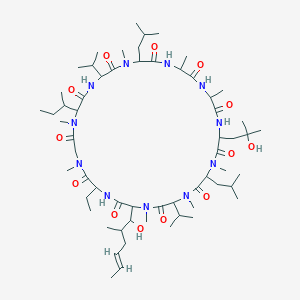
9-Hydroxy-9-desmethylcyclosporine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-9-desmethylcyclosporine is a derivative of cyclosporine, a well-known immunosuppressive drug. It is a naturally occurring compound that has been found to have potent immunosuppressive properties. This compound has been the subject of extensive research in recent years due to its potential applications in the treatment of various autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-9-desmethylcyclosporine is similar to that of cyclosporine. It works by inhibiting the activity of T cells, which are a type of white blood cell that plays a key role in the immune system. By inhibiting the activity of T cells, 9-Hydroxy-9-desmethylcyclosporine can help to reduce inflammation and prevent damage to healthy tissues.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 9-Hydroxy-9-desmethylcyclosporine are similar to those of cyclosporine. This compound can cause a range of side effects, including liver and kidney damage, high blood pressure, and increased risk of infection. However, it has also been found to have beneficial effects on the immune system, including the reduction of inflammation and the prevention of organ rejection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Hydroxy-9-desmethylcyclosporine in lab experiments include its potent immunosuppressive properties and its ability to reduce inflammation. However, there are also limitations to its use, including the potential for side effects and the need for careful monitoring of patients.
Direcciones Futuras
There are several future directions for research on 9-Hydroxy-9-desmethylcyclosporine. One potential area of study is the development of new formulations of the compound that are more effective and have fewer side effects. Another area of research is the identification of new applications for the compound, such as its potential use in the treatment of other autoimmune diseases or in the prevention of organ rejection in transplant patients.
Conclusion:
In conclusion, 9-Hydroxy-9-desmethylcyclosporine is a promising compound with potent immunosuppressive properties. Its potential applications in the treatment of autoimmune diseases and in the prevention of organ rejection make it an important area of research. While there are limitations to its use, ongoing research is likely to identify new applications and improve the effectiveness and safety of this compound.
Métodos De Síntesis
The synthesis of 9-Hydroxy-9-desmethylcyclosporine involves the modification of the parent compound, cyclosporine. The synthesis method involves a series of chemical reactions that result in the removal of a methyl group from the cyclosporine molecule, followed by the addition of a hydroxyl group. This process results in the formation of 9-Hydroxy-9-desmethylcyclosporine.
Aplicaciones Científicas De Investigación
The scientific research application of 9-Hydroxy-9-desmethylcyclosporine is primarily focused on its immunosuppressive properties. This compound has been found to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and lupus. It has also been studied for its potential use in the prevention of organ rejection in transplant patients.
Propiedades
Número CAS |
132362-39-1 |
|---|---|
Nombre del producto |
9-Hydroxy-9-desmethylcyclosporine |
Fórmula molecular |
C61H109N11O13 |
Peso molecular |
1204.6 g/mol |
Nombre IUPAC |
24-butan-2-yl-30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,12,15,19,25,28-octamethyl-6,18-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O13/c1-24-27-28-38(13)50(74)49-55(79)64-41(26-3)56(80)67(18)32-45(73)70(21)48(37(12)25-2)54(78)66-46(35(8)9)59(83)68(19)43(29-33(4)5)53(77)63-39(14)51(75)62-40(15)52(76)65-42(31-61(16,17)85)57(81)69(20)44(30-34(6)7)58(82)71(22)47(36(10)11)60(84)72(49)23/h24,27,33-44,46-50,74,85H,25-26,28-32H2,1-23H3,(H,62,75)(H,63,77)(H,64,79)(H,65,76)(H,66,78)/b27-24+ |
Clave InChI |
PWKJLLBOZPSVQF-SOYKGTTHSA-N |
SMILES isomérico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
Sinónimos |
(9)-hydroxy-(9)-demethylcyclosporin 9-hydroxy-9-desmethylcyclosporine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






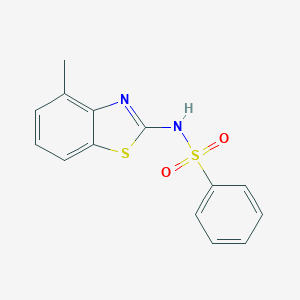
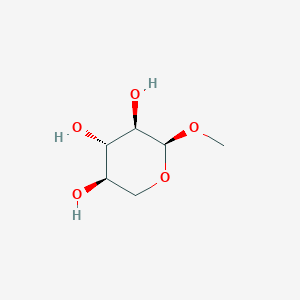
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
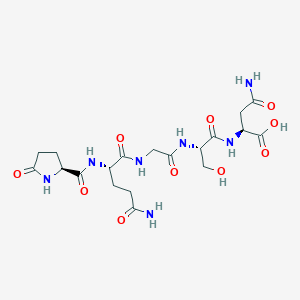
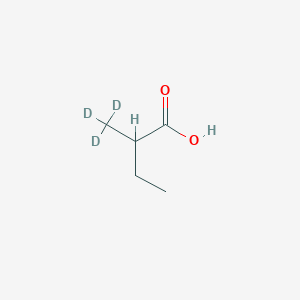
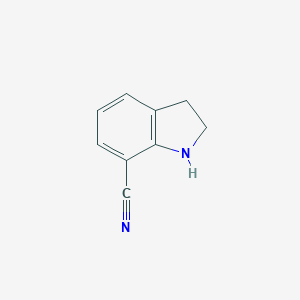
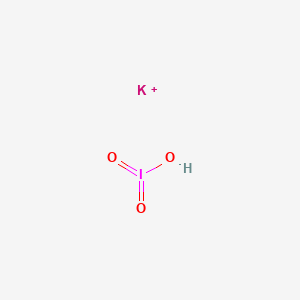
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
